molecular formula C16H14N2O B3037751 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 5810-66-2

9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Cat. No.: B3037751
CAS No.: 5810-66-2
M. Wt: 250.29 g/mol
InChI Key: VHOLDVWNAVAZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Heterocyclic Compounds in Drug Discovery

The systematic study of heterocyclic compounds began in the early 19th century, driven by discoveries in natural product isolation and synthetic chemistry. In 1818, Brugnatelli first isolated alloxan, a heterocyclic derivative of uric acid, marking one of the earliest identifications of a nitrogen-containing cyclic compound. By 1832, the furan derivative furfural was identified through the sulfuric acid-mediated degradation of starch, illustrating the growing interest in oxygen-containing heterocycles. The subsequent isolation of pyrrole from bone tar in 1834 by Runge further expanded the repertoire of aromatic heterocycles. These foundational discoveries laid the groundwork for understanding the physicochemical properties of heterocycles, such as their aromaticity, polarity, and ability to participate in hydrogen bonding—features critical to drug-receptor interactions.

The 20th century witnessed transformative applications of heterocycles in medicine. Chargaff’s elucidation of purine and pyrimidine roles in DNA (1951) underscored their biological indispensability, while synthetic advances enabled the development of heterocycle-based drugs like penicillin (β-lactam ring) and chloroquine (quinoline core). By the 1960s, imidazoisoindole derivatives emerged as promising candidates, exemplified by Geigy’s 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones, which demonstrated anti-inflammatory and analgesic properties.

Table 1: Key Historical Milestones in Heterocyclic Chemistry

Year Discovery/Development Scientist/Entity Significance
1818 Isolation of alloxan Brugnatelli Early example of nitrogen heterocycles
1832 Identification of furfural Döbereiner First furan derivative characterized
1834 Isolation of pyrrole Runge Expanded aromatic heterocycle knowledge
1906 Synthetic indigo production Friedländer Industrial application of heterocycles
1967 Imidazoisoindole-based therapeutics Geigy Anti-inflammatory drug development

Unique Structural Features of Imidazo[2,1-a]Isoindole Derivatives

The imidazo[2,1-a]isoindole scaffold consists of a bicyclic isoindole system fused to an imidazole ring, forming a planar, aromatic tricyclic structure. The incorporation of nitrogen atoms at positions 1 and 3 of the imidazole ring introduces sites for hydrogen bonding and coordination with metal ions, as seen in heme-containing enzymes like indoleamine-2,3-dioxygenase (IDO). The 9b-phenyl substituent in 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one enhances lipophilicity, improving membrane permeability while maintaining partial solubility through ketone and amine functional groups.

Table 2: Structural and Functional Attributes of Imidazoisoindoles

Feature Role in Bioactivity Example Application
Tricyclic core Rigid planar structure for target binding DNA intercalation, enzyme inhibition
Imidazole nitrogen Heme coordination (e.g., IDO inhibition) Cancer immunotherapy
9b-Phenyl substituent Modulates lipophilicity and pharmacokinetics Antimicrobial agents
Ketone moiety Hydrogen bond acceptor for active site interactions Antiviral compounds

The stereochemistry of the tricyclic system also plays a critical role. For instance, the trans configuration between the phenyl group and the fused ring system, as observed in green synthesis protocols, optimizes steric compatibility with hydrophobic enzyme pockets. This stereochemical preference was demonstrated in the diastereoselective synthesis of 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones, where the trans isomers exhibited superior binding to Leishmania donovani targets compared to their cis counterparts.

Modern synthetic strategies, such as palladium-mediated cyclizations and surfactant-aqueous reactions, have enabled efficient access to diverse imidazoisoindole derivatives. These advances facilitate structure-activity relationship (SAR) studies, allowing researchers to fine-tune substituents for enhanced potency and selectivity. For example, the introduction of electron-withdrawing groups at the 5-position of the isoindole ring has been shown to improve antileishmanial activity by modulating electron density and redox potential.

Properties

IUPAC Name

9b-phenyl-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-15-13-8-4-5-9-14(13)16(17-10-11-18(15)16)12-6-2-1-3-7-12/h1-9,17H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOLDVWNAVAZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182274
Record name 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5810-66-2
Record name 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5810-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,9b-Tetrahydro-9b-phenyl-5H-imidazo[2,1-a]isoindol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenolysis of Tetrahydroimidazoisoindolone Precursors

A seminal patent (US3445476) outlines the hydrogenolysis of 7,8-dichloro-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one to yield 2-(2-aminoethyl)phthalimidines. While the target compound serves as an intermediate, this method provides critical insights into its synthetic accessibility:

Reaction Conditions and Catalysis

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel under hydrogen gas.
  • Solvent : Methanol or ethanol at ambient temperature.
  • Mechanism : Cleavage of the C–N bond in the tetrahydroimidazoisoindolone core via heterogeneous catalysis.

This pathway emphasizes the compound’s role in synthesizing bioactive isoindoline derivatives, though yields remain unspecified in the patent.

Cyclization of Diaminoquinones with Anhydrides

A study in Synthetic Communications demonstrates the synthesis of imidazoisoindolone derivatives through cyclocondensation. Adapting this methodology to the target compound involves:

Key Reactants and Conditions

  • Substrate : 2,3-Diamino-1,4-naphthoquinone or analogous diamino precursors.
  • Anhydride : Phthalic anhydride or substituted variants.
  • Solvent System : Aqueous acetic acid (50–70°C, 6–12 hours).
Mechanistic Pathway
  • Nucleophilic attack of the amine on the anhydride carbonyl.
  • Intramolecular cyclization to form the imidazo[2,1-a]isoindol-5-one core.
  • Aromatic substitution at the 9b-position using phenylmagnesium bromide or Friedel-Crafts alkylation.

This method achieves moderate yields (40–60%) but requires stringent control of stoichiometry to avoid polycyclic byproducts.

Phase-Transfer Catalyzed Cyclization

A phase-transfer catalysis (PTC) approach from the Egyptian Journal of Chemistry enables efficient imidazolidinone formation. Modifications for the target compound include:

Reaction Parameters

  • Catalyst : Benzyl tributyl ammonium chloride (BTBAC) in NaOH/benzene.
  • Substrates : Glycine derivatives and aryl aldehydes.
  • Cyclization : Facilitated by the PTC’s interfacial activity, enhancing nucleophilic attack.
Optimization Insights
  • Temperature : 25–40°C prevents thermal degradation.
  • Workup : Sequential washing with water and recrystallization from ethanol.

This method offers superior regioselectivity (>80% purity) compared to traditional thermal cyclization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Hydrogenolysis N/R N/R Scalability for intermediates Undisclosed yields
Anhydride Cyclization 40–60 70–85 Structural versatility Byproduct formation
Phase-Transfer 65–75 >80 Mild conditions, high efficiency Requires specialized catalysts

Structural Characterization and Validation

Post-synthetic analysis employs:

  • FT-IR : Lactam C=O stretch at 1660–1680 cm⁻¹.
  • NMR : Distinct 9b-phenyl proton signals at δ 7.13–7.51 ppm (multiplet, 9H).
  • Mass Spectrometry : Molecular ion peak at m/z 250.29 (C₁₆H₁₄N₂O).

Industrial Applications and Patent Landscape

The compound’s utility spans:

  • Pharmaceutical Intermediates : Antidepressants and anorexiants.
  • Materials Science : Ligands for catalytic systems.

Patents (e.g., WIPO PATENTSCOPE) highlight novel derivatives, underscoring its commercial relevance.

Chemical Reactions Analysis

Types of Reactions

9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can be further utilized in different applications .

Scientific Research Applications

9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one involves its interaction with specific molecular targets, such as the fusion glycoprotein of respiratory syncytial virus (RSV). By binding to this glycoprotein, the compound inhibits the fusion process, preventing the virus from entering host cells and thereby blocking infection .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Frameworks

The target compound belongs to a family of isoindol-5-one derivatives. Below is a comparison of its core structure with related compounds:

Compound Name Core Structure Key Substituents Biological Activity
Target Compound Imidazo[2,1-a]isoindol-5-one 9b-Phenyl RSV fusion inhibition (IC₅₀: <1 μM)
Chlorizidine A Pyrrolo[2,1-a]isoindol-5-one Chlorinated pyrrole ring Cytotoxic (HCT-116 IC₅₀: 3.2–4.9 μM)
1,2,3,9b-Tetrahydro-9b-hydroxy-1-phenylpyrrolo[2,1-a]isoindol-5-one Pyrrolo[2,1-a]isoindol-5-one 9b-Hydroxy, 1-phenyl Synthetic intermediate; no reported bioactivity
Ammosamide D Pyrrolo[2,1-a]isoindole-5-one Brominated indole Anticancer (MIA PaCa-2 IC₅₀: 3.2 μM)

Key Observations :

  • Halogenation (e.g., chlorine in chlorizidine A, bromine in ammosamide D) correlates with improved cytotoxicity, likely due to increased lipophilicity and target affinity .

Pharmacological Profiles

Antiviral Activity

The target compound and its derivatives (e.g., Compound 1a) inhibit RSV fusion with IC₅₀ values below 1 μM, outperforming early-stage analogues lacking optimized substituents. For example:

  • Compound 17 (8-nitrogen-substituted derivative): IC₅₀ = 0.12 μM (RSV A), 0.15 μM (RSV B) .
  • Chlorizidine A: No antiviral activity reported; cytotoxic effects dominate .
Cytotoxicity vs. Selectivity
  • Chlorizidine A exhibits potent cytotoxicity (HCT-116 IC₅₀: 3.2–4.9 μM) but lacks selectivity for viral targets .
  • The target compound’s derivatives show >100-fold selectivity for RSV over human cell lines, attributed to the imidazole ring’s role in binding the viral fusion protein .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Derivative 17) Chlorizidine A Ammosamide D
LogD (pH 7.4) 2.1 3.8 2.9
Aqueous Solubility (μg/mL) 45 <10 12
Protein Binding (%) 85 92 88
Oral Bioavailability (Rat) 89% N/A N/A

Key Insights :

  • The target compound’s lower logD and higher solubility compared to chlorizidine A enhance its drug-likeness and oral absorption .
  • Nitrogen substitution (e.g., 8-position in Compound 17) reduces protein binding, improving free drug availability .

Impact of Substituents on Activity

Substituent Position Modification Effect on Activity
9b-Phenyl Hydrophobic anchor Enhances target binding affinity
8-Nitrogen Reduces logD, improves solubility Boosts bioavailability (89% in rats)
Halogenation (Cl, Br) Increases lipophilicity Enhances cytotoxicity (e.g., chlorizidine A)

Biological Activity

9b-Phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a compound of interest due to its potential biological activities, particularly as an antiviral agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C16H14N2O
  • Molecular Weight : 250.3 g/mol
  • CAS Number : 5810-66-2

Antiviral Activity

Research has shown that this compound exhibits notable antiviral properties. A study identified it as an inhibitor of both A and B strains of Respiratory Syncytial Virus (RSV), targeting the fusion glycoprotein essential for viral entry into host cells. The structure-activity relationship (SAR) was explored by modifying the phenyl and benzoyl groups attached to the compound, leading to derivatives with improved efficacy and pharmacokinetic profiles .

The mechanism by which this compound exerts its antiviral effects primarily involves:

  • Inhibition of Viral Fusion : The compound interferes with the fusion process necessary for RSV infection by binding to the fusion glycoprotein.
  • Improved Solubility and Bioavailability : Modifications at the 8-position of the tricyclic core have resulted in analogues with enhanced aqueous solubility and oral bioavailability (up to 89% in rat models) .

Pharmacological Studies

Several pharmacological evaluations have been conducted to assess the safety and efficacy of this compound:

  • Toxicity Assessment : Initial studies indicated that some derivatives exhibited high toxicity levels compared to classical benzodiazepines such as chlordiazepoxide and diazepam. However, they showed minimal effects on motor coordination and activity .
  • In Vitro Studies : In vitro tests demonstrated that high concentrations of certain derivatives could exhibit pharmacological properties, although they lacked tranquilizing effects .

Case Study 1: RSV Inhibition

A significant study reported on the synthesis and evaluation of various derivatives of this compound. The most promising derivative demonstrated potent inhibition against RSV with a clear dose-response relationship. This study highlighted the importance of structural modifications in enhancing antiviral activity .

Case Study 2: Pharmacokinetics in Animal Models

Pharmacokinetic studies in rats revealed that certain analogues had favorable absorption profiles. For instance, one derivative showed an oral bioavailability of approximately 89%, indicating potential for effective therapeutic use in humans .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits RSV strains A and B
MechanismTargets viral fusion glycoprotein
ToxicityHigh toxicity in some derivatives
BioavailabilityUp to 89% in rat models

Q & A

Q. What are the common synthetic routes for 9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of ethylenediamine with substituted phthalimides or benzoic acid derivatives. For example, microwave irradiation with ethylenediamine and anhydrides yields the core structure in 70% efficiency . LiAlH4 reduction in tetrahydrofuran (THF) at 20–25°C is another route, but hydrolysis timing critically affects product distribution: immediate quenching yields labile intermediates (e.g., compound A), while delayed hydrolysis produces stable phthalimidine derivatives . Optimization involves temperature control, solvent selection (e.g., THF for LiAlH4), and post-reaction workup protocols.

Q. How are structural and stereochemical features of this compound characterized?

Key techniques include:

  • IR spectroscopy : Carbonyl stretches (~1700 cm⁻¹) confirm lactam formation .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish between diastereomers and verify ring fusion patterns (e.g., phthalimidine vs. isoindolone derivatives) .
  • X-ray crystallography : Resolves absolute configuration in enantiomeric pairs, critical for pharmacological activity .

Q. What pharmacological roles have been identified for this scaffold?

The core structure is a key pharmacophore in:

  • M5 muscarinic receptor antagonists : (S)-enantiomers show submicromolar IC50 values and CNS penetrance, validated via functional assays .
  • Anorectic agents : Derivatives like mazindol suppress food intake in rodents via LiAlH4-mediated reduction .
  • Antiviral agents : Tetrahydroisoindolones inhibit RSV fusion, assessed via plaque reduction assays .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives?

Catalytic asymmetric methods using chiral phosphoric acids enable >90% enantiomeric excess (ee). For example, intramolecular cascade imidization-nucleophilic addition-lactamization with methyl 2-formylbenzoate yields 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-ones . Chiral resolution via supercritical fluid chromatography (SFC) separates (R)- and (S)-enantiomers, with the latter showing superior M5 receptor affinity .

Q. How do reaction conditions influence contradictory product outcomes in LiAlH4 reductions?

Contradictions arise from hydrolysis timing:

  • Delayed hydrolysis (4 hours) yields phthalimidine (4) via keto-enol tautomerization .
  • Immediate quenching traps a labile intermediate (compound A), likely a carbinolamine, which isomerizes upon storage . Steric and electronic effects in substituents (e.g., p-chlorophenyl) further modulate reactivity .

Q. What mechanistic insights explain the pharmacological selectivity of M5 receptor antagonists?

(S)-enantiomers exhibit >300-fold selectivity over M1–M4 receptors due to:

  • Hydrophobic pocket interactions : 4-chloro-3-methylphenyl groups enhance binding to M5-specific allosteric sites .
  • CNS penetration : LogP and polar surface area optimization (e.g., 3,4-difluorobenzoyl substituents) improve blood-brain barrier permeability .

Q. How can green chemistry principles be applied to synthesize this scaffold?

Aqueous-phase synthesis using sodium dodecyl sulfate (SDS) as a surfactant achieves 85–95% yields via diastereoselective cyclization of α-amino acid arylhydrazides. This avoids organic solvents and reduces waste . Microwave-assisted condensation further enhances atom economy .

Q. What analytical challenges arise in characterizing reaction mixtures, and how are they resolved?

Complex mixtures from incomplete reductions or isomerization require:

  • HPLC-MS : Separates and identifies labile intermediates (e.g., compound A) .
  • Dynamic NMR : Tracks carbinolamine-to-phthalimidine isomerization kinetics .
  • Chiral chromatography : Differentiates enantiomers with baseline resolution .

Q. How do structural modifications impact bioactivity?

  • Phenyl substituents : Electron-withdrawing groups (e.g., p-Cl) enhance receptor binding and metabolic stability .
  • Ring saturation : 2,3-dihydro derivatives improve solubility and oral bioavailability compared to fully aromatic analogs .

Methodological Notes

  • Contradiction Analysis : Conflicting reduction outcomes (e.g., vs. 9) are resolved by kinetic vs. thermodynamic control frameworks .
  • Data Validation : Cross-reference spectral data with synthetic protocols to confirm product identity (e.g., IR/NMR matches in and ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Reactant of Route 2
9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.